Strontium peroxide

Description

Properties

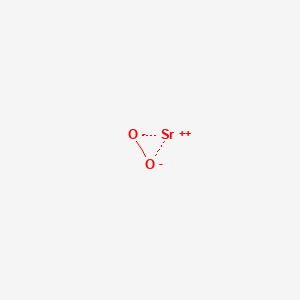

IUPAC Name |

strontium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2.Sr/c1-2;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCGLDSRFKGERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrO2, O2Sr | |

| Record name | STRONTIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium peroxide appears as a white powder. Insoluble in water and slowly decomposed by water. Noncombustible, but accelerates the burning of combustible material., White powder; [HSDB] | |

| Record name | STRONTIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very sol in alcohol, ammonium chloride; insoluble in acetone, Soluble in ammonium chloride solution and alcohol; decomposes in hot water; slightly soluble in cold water | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.78 g/cu-cm, DENSITY: 1.951; LOSES 8 H2O AT 100 °C & DECOMP WHEN HEATED TO HIGHER TEMP | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

1314-18-7 | |

| Record name | STRONTIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium peroxide (Sr(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215 °C (DECOMP) | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Strontium peroxide synthesis from strontium oxide

An In-depth Technical Guide to the Synthesis of Strontium Peroxide from Strontium Oxide

Introduction

This compound (SrO₂) is an inorganic compound that exists as a white, odorless powder in both anhydrous and octahydrate forms.[1] It serves as a potent oxidizing agent and finds applications in various fields, including pyrotechnics as a vivid red colorant and oxidizer, as a bleaching agent, and as an antiseptic.[1] The synthesis of this compound from strontium oxide (SrO) is a critical process for its production, which can be achieved through two primary methodologies: direct oxidation under high pressure and temperature, and a wet chemical precipitation process. This guide provides a detailed technical overview of these synthesis routes, complete with experimental protocols, quantitative data, and process visualizations for researchers and professionals in chemical and pharmaceutical development.

Synthesis Methodologies

There are two principal methods for the synthesis of this compound from strontium oxide:

-

Method 1: Direct Oxidation of Strontium Oxide: This process involves the reaction of solid strontium oxide with gaseous oxygen at elevated temperatures and pressures.

-

Method 2: Aqueous Precipitation: This technique involves converting strontium oxide into a soluble intermediate, such as strontium hydroxide or a strontium salt, followed by precipitation of this compound hydrate upon the addition of hydrogen peroxide. The anhydrous form is subsequently obtained through dehydration.

Method 1: Direct Oxidation

The direct combination of strontium oxide with oxygen is a challenging process due to the thermal lability of this compound compared to barium peroxide.[1] Achieving a significant yield requires high-pressure and high-temperature conditions to shift the equilibrium towards the formation of the peroxide.[2][3][4]

The reaction is as follows: 2SrO(s) + O₂(g) ⇌ 2SrO₂(s)

High pressures are necessary to favor the product side of this equilibrium.[4][5] The synthesis of the less stable SrO₂ requires more drastic conditions than those for barium peroxide (BaO₂).[2]

Method 2: Aqueous Precipitation

This method is generally more suitable for producing less stable peroxides and avoids the need for high-pressure equipment.[2] The process begins by converting the initial strontium oxide into a water-soluble form.

Step 1: Formation of a Soluble Strontium Intermediate Strontium oxide is first reacted with water to form strontium hydroxide, Sr(OH)₂, or with an acid (e.g., nitric acid) to form a soluble salt like strontium nitrate, Sr(NO₃)₂.

-

SrO + H₂O → Sr(OH)₂

-

SrO + 2HNO₃ → Sr(NO₃)₂ + H₂O

Step 2: Precipitation of this compound Octahydrate Hydrogen peroxide is then added to a basic aqueous solution of the strontium salt or hydroxide. The addition of ammonia ensures the solution remains basic, which forces the reaction to favor the precipitation of the peroxide hydrate.[2][6]

-

Sr(NO₃)₂(aq) + H₂O₂(aq) + 2NH₄OH(aq) + 6H₂O(l) → SrO₂·8H₂O(s) + 2NH₄NO₃(aq)

Step 3: Dehydration The resulting this compound octahydrate (SrO₂·8H₂O) is then filtered and heated to remove the water of crystallization, yielding anhydrous this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from strontium oxide via the two primary methods.

| Parameter | Method 1: Direct Oxidation | Method 2: Aqueous Precipitation (from Sr(NO₃)₂) |

| Reactants | Strontium Oxide (SrO), Oxygen (O₂) | Strontium Nitrate (Sr(NO₃)₂), Hydrogen Peroxide (H₂O₂), Ammonium Hydroxide (NH₄OH) |

| Temperature | 350 - 500 °C[2][3][7] | ~0 °C for precipitation[2] |

| 400 °C for 15-16% yield[4][5] | 115 °C for 24 hours for dehydration[2] | |

| Pressure | 98 - 250 atm[2][4][5] | Atmospheric |

| Up to 1800 psi (~122 atm)[3][7][8] | ||

| Reactant Concentration | Not applicable (solid-gas reaction) | 0.4 mol Sr(NO₃)₂ in 1.5 L H₂O[2] |

| 2 mol NH₄OH in 600 mg H₂O[2] | ||

| Yield | 15-16% at 400 °C and 98 atm[4][5] | Not explicitly stated, but method is described as practical[2][6] |

Detailed Experimental Protocols

Protocol for Method 1: Direct Oxidation

Objective: To synthesize anhydrous this compound via the high-pressure oxidation of strontium oxide.

Materials:

-

Strontium oxide (SrO), pure, dry powder

-

Oxygen gas (O₂), pure, CO₂-free

-

High-pressure reaction vessel (bomb calorimeter or autoclave)

Procedure:

-

Place a known quantity of dry strontium oxide powder into the high-pressure reaction vessel.

-

Seal the vessel and purge it with pure, CO₂-free oxygen gas to remove any atmospheric contaminants.

-

Pressurize the vessel with oxygen to the target pressure (e.g., 250 atm).[2]

-

Heat the vessel to the desired reaction temperature (e.g., 350 °C) and maintain these conditions for a set duration.[2]

-

After the reaction period, cool the vessel to room temperature.

-

Slowly and carefully vent the excess oxygen pressure.

-

Open the vessel and collect the solid product, which will be a mixture of this compound and unreacted strontium oxide.

-

The product can be analyzed to determine the percentage yield of SrO₂.

Protocol for Method 2: Aqueous Precipitation and Dehydration

Objective: To synthesize anhydrous this compound via the precipitation of its octahydrate from an aqueous solution derived from a strontium salt.

Materials:

-

Strontium nitrate (Sr(NO₃)₂), 0.4 mol

-

Deionized water, 1.5 L

-

Aqueous ammonia (NH₄OH), concentrated (2 mol)

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Drying oven or furnace

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of Ammoniacal Strontium Solution:

-

Precipitation of SrO₂·8H₂O:

-

While maintaining the low temperature and continuous stirring, add the hydrogen peroxide solution dropwise to the ammoniacal strontium solution.[2]

-

A white precipitate of this compound octahydrate (SrO₂·8H₂O) will form.

-

Continue stirring for a short period after the addition is complete to ensure maximum precipitation.

-

-

Isolation and Dehydration:

-

Filter the precipitate using a Büchner funnel and wash it with cold deionized water to remove soluble impurities.

-

To obtain the anhydrous form, dry the freshly prepared octahydrate in an oven at 115 °C for 24 hours. It is preferable to conduct the drying in a CO₂-free atmosphere to prevent carbonate formation.[2]

-

The resulting white powder is anhydrous this compound.

-

Process and Reaction Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Sciencemadness Discussion Board - Hydrogen peroxide from this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US2357655A - Process for the manufacture of this compound - Google Patents [patents.google.com]

Unveiling the Atomic Architecture of Anhydrous Strontium Peroxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of anhydrous strontium peroxide (SrO₂), a compound of significant interest in various chemical and pyrotechnic applications. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the material's structural properties, synthesis, and characterization.

Core Structural Insights: Tetragonal and Monoclinic Polymorphs

Anhydrous this compound is known to exist in at least two crystalline forms: a commercially recognized tetragonal structure and a theoretically predicted, more stable monoclinic structure.[1] A detailed comparison of their crystallographic parameters is crucial for understanding the material's properties and behavior.

The commonly encountered form of anhydrous this compound adopts a tetragonal crystal structure, which is isomorphous with calcium carbide.[2] This structure is characterized by the space group I4/mmm. Recent computational studies, however, have predicted the existence of a monoclinic structure with the space group C2/c that is energetically more favorable at ambient conditions.[1]

A summary of the key crystallographic data for both polymorphs is presented below for comparative analysis.

| Property | Tetragonal (Experimental) | Monoclinic (Theoretical) |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | I4/mmm | C2/c |

| Lattice Parameters | a = 3.54 Å, c = 6.68 Å | a = 9.19 Å, b = 7.33 Å, c = 5.76 Å, β = 113.36° |

| Unit Cell Volume | 83.97 ų | 356.32 ų |

| Atomic Coordinates (Sr) | (0, 0, 0) | (0.837654, 0.5, 0.144707) |

| Atomic Coordinates (O) | (0.5, 0.5, 0.887878) | (0.512897, 0.5, 0.312492), (0.859311, 0.746769, 0.677761) |

| O-O Bond Length | ~1.50 Å | Not explicitly found |

Note: Data for the tetragonal structure is sourced from the Materials Project (ID: mp-2697)[3]. Data for the monoclinic structure is based on a theoretical prediction and sourced from the Materials Project (ID: mp-18908) for a compound with a similar structure, as direct crystallographic data for monoclinic SrO₂ was not available in the searched databases.

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound is typically achieved through the dehydration of its octahydrate (SrO₂·8H₂O). A common laboratory-scale procedure is as follows:

1. Precipitation of this compound Octahydrate:

-

Dissolve 5 grams of anhydrous strontium nitrate (Sr(NO₃)₂) in 50 mL of 3% hydrogen peroxide (H₂O₂).

-

Separately, prepare a solution of 7 mL of concentrated aqueous ammonia in 100 mL of water.

-

Mix the strontium nitrate/hydrogen peroxide solution with the ammonia solution. This will precipitate this compound octahydrate as a white solid.

2. Dehydration to Anhydrous this compound:

-

Collect the this compound octahydrate precipitate by filtration.

-

To obtain the anhydrous form, heat the octahydrate at 800°C for approximately 4 hours in a stream of dry, carbon dioxide-free oxygen.[2]

-

The expected yield of anhydrous SrO₂ is between 2.5 and 3 grams.[2]

Characterization by Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for determining the crystal structure of anhydrous this compound. Due to the potential air-sensitivity of peroxides, specific handling procedures are recommended.

1. Sample Preparation:

-

The anhydrous SrO₂ powder should be finely ground to ensure random crystal orientation.

-

For air-sensitive samples, the use of a specialized air-sensitive sample holder or mounting the sample in a glovebox is recommended to prevent degradation from atmospheric moisture and carbon dioxide.

2. Data Collection:

-

A high-resolution powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is suitable for data collection.

-

Data should be collected over a wide 2θ range (e.g., 10-100 degrees) with a small step size to ensure high-quality data for structural analysis.

3. Data Analysis:

-

The collected diffraction pattern can be analyzed using crystallographic software to identify the phases present and refine the lattice parameters.

-

Comparison of the experimental pattern with calculated patterns from known crystal structures (e.g., from the Inorganic Crystal Structure Database - ICSD) allows for phase identification.

Workflow and Process Visualization

To provide a clear overview of the synthesis and characterization process, the following workflow diagrams have been generated.

References

Thermal Decomposition Properties of Strontium Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium peroxide (SrO₂), an inorganic compound, exists in both anhydrous and octahydrate forms. It serves as a potent oxidizing agent with applications in various fields, including pyrotechnics and as a precursor in the synthesis of advanced materials. A thorough understanding of its thermal decomposition properties is critical for its safe handling, storage, and effective utilization in research and development, including potential, albeit less common, applications in drug development processes as an oxygen source or for specific oxidation reactions. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound primarily proceeds through a direct decomposition reaction. When heated, this compound breaks down into strontium oxide (SrO) and oxygen gas (O₂). The overall chemical equation for this process is:

SrO₂(s) → SrO(s) + ½O₂(g)[1]

For the hydrated form, this compound octahydrate (SrO₂·8H₂O), the decomposition is a two-step process. The initial step involves dehydration, where the water of crystallization is lost to form anhydrous this compound. This is then followed by the decomposition of the anhydrous form as described above.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA). The following tables summarize the key quantitative data obtained from these studies.

Table 1: Thermogravimetric Analysis (TGA) Data for Anhydrous this compound

| Parameter | Value | Conditions | Source |

| Onset of Rapid Decomposition | ~400 °C | Helium atmosphere, 10 °C/min heating rate | [1] |

| Decomposition Temperature | 410 °C | Not specified | [2] |

Table 2: Isothermal Thermogravimetric Analysis Data for this compound

| Temperature Range | Reaction Model | Notes |

| 380–530°C (low α) | Ginstling-Brounshtein diffusion model | Describes the initial phase of decomposition. |

| 380–530°C (α > 0.5) | First-order rate equation | Describes the main deceleratory reaction. |

Note: α represents the fractional decomposition.

Experimental Protocols

The following section details the methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes and the associated mass loss.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small quantity of anhydrous this compound is placed in an appropriate crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as helium or nitrogen, to prevent side reactions. A common flow rate is 30 cm³/min.[1]

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range.[1]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows a step-like decrease in mass corresponding to the decomposition and release of oxygen.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process that primarily yields strontium oxide and oxygen. Anhydrous this compound exhibits rapid decomposition around 400-410 °C. The octahydrate form undergoes dehydration prior to the decomposition of the anhydrous peroxide. While TGA data provides clear information on the decomposition temperatures and mass loss, further research utilizing Differential Scanning Calorimetry (DSC) would be beneficial to quantify the enthalpy of decomposition. Moreover, detailed kinetic studies would provide valuable data on the activation energy and a more refined understanding of the reaction mechanism, which is currently described by diffusion and first-order models at different stages of the reaction. The experimental protocols and data presented in this guide serve as a valuable resource for professionals working with this compound.

References

An In-depth Technical Guide to the Solubility of Strontium Peroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium peroxide (SrO₂), an inorganic peroxide, is a strong oxidizing agent with applications in various fields, including as a bleaching agent, an antiseptic, and in pyrotechnic compositions.[1] Its utility in aqueous environments is fundamentally governed by its solubility and stability, which are critical parameters for formulation development, reaction kinetics, and ensuring safety and efficacy in its applications. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous solutions, detailing its behavior in water at various temperatures and in the presence of acidic and basic solutes. Due to the limited availability of extensive quantitative data in the public domain, this guide also furnishes detailed experimental protocols for the determination of its solubility.

Physicochemical Properties of this compound

This compound is a white, odorless, and tasteless powder.[2][3] It exists in both an anhydrous form (SrO₂) and as an octahydrate (SrO₂·8H₂O).[1][4] The anhydrous form has a density of 4.56 g/cm³, while the octahydrate has a density of 1.91 g/cm³.[1][4] this compound decomposes upon heating, with a decomposition temperature of 215 °C.[1][2] The octahydrate form loses its water of crystallization at 100 °C.[5]

Solubility of this compound

The solubility of this compound is a complex phenomenon, influenced by temperature, the nature of the solvent, and the presence of other solutes. It is generally characterized as being slightly soluble to insoluble in water.

Solubility in Water

This compound exhibits limited solubility in cold water and undergoes decomposition in hot water.[2] This decomposition, which results in the formation of strontium hydroxide and the evolution of oxygen, complicates direct solubility measurements at elevated temperatures.

Solubility in Other Solvents

This compound is reportedly soluble in ammonium chloride solutions and alcohol, while being insoluble in acetone.[1][2]

Behavior in Acidic and Basic Solutions

In the presence of dilute acids, this compound reacts to form hydrogen peroxide, indicating a reactive dissolution process rather than simple physical solubility.[2] The reaction with acids can be represented by the following general equation:

SrO₂(s) + 2H⁺(aq) → Sr²⁺(aq) + H₂O₂(aq)

The behavior of this compound in basic solutions is less well-documented in the available literature. An aqueous suspension of this compound is basic, with a pH typically ranging from 10.5 to 11.2.[4]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is sparse. The following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Water | 20 | 0.018 |

Note: The lack of extensive tabulated data highlights a significant gap in the scientific literature.

Factors Affecting Solubility and Stability

The following diagram illustrates the key factors influencing the solubility and stability of this compound in aqueous solutions.

Caption: Logical diagram of factors influencing this compound in aqueous media.

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility requires robust experimental design, particularly to account for its decomposition in aqueous media. The following protocols are adapted from established methods for solubility and peroxide analysis.

Gravimetric Determination of Solubility

This method is suitable for determining the solubility of this compound in water at a given temperature, assuming decomposition is minimal over the experimental timeframe.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the solution through a fine-porosity filter to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the evaporating dish and reweigh.

-

Evaporate the solvent gently in a drying oven at a temperature below the decomposition temperature of the octahydrate (e.g., 80-90 °C) until a constant weight of the dry residue (this compound) is achieved.

-

Calculate the mass of the dissolved this compound and express the solubility in g/100 mL or g/100 g of water.

-

Titrimetric Determination of Peroxide Content for Solubility

This method determines the concentration of the peroxide ion in a saturated solution, which can then be used to calculate the solubility of this compound. This is particularly useful as a cross-validation method and for solutions where gravimetric analysis is challenging.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation for Titration:

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the sample with deionized water to a suitable concentration for titration.

-

Acidify the solution with dilute sulfuric acid. This will convert the dissolved this compound to hydrogen peroxide.

-

-

Permanganate Titration:

-

Titrate the acidified sample with a standardized solution of potassium permanganate (KMnO₄) of a known concentration.

-

The endpoint is reached when a faint pink color persists in the solution.

-

The reaction is as follows: 5SrO₂(aq) + 2KMnO₄(aq) + 8H₂SO₄(aq) → 5SrSO₄(s) + K₂SO₄(aq) + 2MnSO₄(aq) + 8H₂O(l) + 5O₂(g)

-

From the volume of KMnO₄ solution used, calculate the moles of hydrogen peroxide, and subsequently the concentration of this compound in the saturated solution.

-

Alternative Titration Method: Iodometric Titration

-

In an acidic medium, the peroxide will oxidize iodide ions (from KI) to iodine.

-

The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

-

The reactions are: SrO₂(aq) + 2KI(aq) + 2H₂SO₄(aq) → SrSO₄(s) + I₂(aq) + K₂SO₄(aq) + 2H₂O(l) I₂(aq) + 2Na₂S₂O₃(aq) → 2NaI(aq) + Na₂S₄O₆(aq)

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound in aqueous solutions is a critical parameter that is not extensively documented in publicly available literature. It is characterized by its low solubility in water, which is further complicated by its decomposition at elevated temperatures and its reactivity in acidic solutions. This guide has synthesized the available qualitative and limited quantitative data. Furthermore, it provides detailed experimental protocols that can be employed by researchers to determine the solubility of this compound under their specific experimental conditions. The provided diagrams offer a visual representation of the factors influencing its behavior and a logical workflow for its analysis. Further research to generate comprehensive solubility data across a range of temperatures and pH values would be of significant value to the scientific community.

References

An In-depth Technical Guide to Strontium Peroxide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of strontium peroxide (SrO₂), detailing its chemical identifiers, physicochemical properties, synthesis protocols, and key applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identifiers and Physicochemical Properties

This compound is an inorganic compound that exists as a white, odorless powder. It is sparingly soluble in water, with which it slowly decomposes. Key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 1314-18-7 | [1][2] |

| PubChem CID | 14807 | [1] |

| EC Number | 215-224-6 | [2] |

| UN Number | 1509 | [1] |

| InChI | InChI=1S/O2.Sr/c1-2;/q-2;+2 | [1] |

| InChIKey | UHCGLDSRFKGERO-UHFFFAOYSA-N | [1] |

| SMILES | [O-][O-].[Sr+2] | [1] |

| Molecular Formula | SrO₂ | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molar Mass | 119.619 g/mol | [2] |

| Appearance | White powder | [2] |

| Density | 4.56 g/cm³ (anhydrous) | [2] |

| Melting Point | 215 °C (decomposes) | [2] |

| Solubility in water | Slightly soluble | [2] |

| Thermal Decomposition | Begins rapid decomposition at ~400 °C | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and application of this compound.

Synthesis of this compound

Two common methods for the laboratory synthesis of this compound are detailed below.

2.1.1. Precipitation from Strontium Nitrate and Hydrogen Peroxide

This method involves the reaction of a soluble strontium salt with hydrogen peroxide in a basic solution to precipitate this compound octahydrate, which is then dehydrated.

-

Materials:

-

Strontium nitrate (Sr(NO₃)₂)

-

3% Hydrogen peroxide (H₂O₂)

-

Concentrated aqueous ammonia (NH₄OH)

-

Deionized water

-

-

Procedure:

-

Dissolve 5 grams of anhydrous strontium nitrate in 50 mL of 3% hydrogen peroxide.[1]

-

In a separate beaker, prepare a solution of 7 mL of concentrated aqueous ammonia in 100 mL of deionized water.[1]

-

Slowly add the ammonia solution to the strontium nitrate solution with constant stirring to precipitate this compound octahydrate (SrO₂·8H₂O).[1][2]

-

Collect the precipitate by filtration.

-

To obtain anhydrous this compound, heat the octahydrate at 115 °C for 24 hours in a CO₂-free atmosphere.[2]

-

2.1.2. Reaction of Strontium Nitrate with Sodium Peroxide

This process utilizes the reaction between strontium nitrate and sodium peroxide to form hydrated this compound.

-

Materials:

-

Strontium nitrate (Sr(NO₃)₂)

-

Sodium peroxide (Na₂O₂)

-

Deionized water

-

-

Procedure:

-

Prepare a saturated aqueous solution of strontium nitrate.[3]

-

Gradually add granular sodium peroxide to the strontium nitrate solution in molecular proportions while stirring.[3]

-

Maintain the reaction temperature below 135°F (57°C) to prevent decomposition of the formed this compound.[3]

-

The insoluble hydrated this compound will precipitate.

-

Separate the precipitate from the solution containing dissolved sodium nitrate by decantation or filtration.[3]

-

Dry the hydrated this compound to remove uncombined water.[3]

-

Analytical Quantification: Titration with Potassium Permanganate

The active oxygen content of this compound can be determined by titration with a standardized potassium permanganate solution.[4]

-

Materials:

-

This compound sample

-

Dilute hydrochloric acid (1 to 9)

-

0.1N Potassium permanganate (KMnO₄) solution

-

-

Procedure:

-

Accurately weigh approximately 0.20 g of the this compound sample into a 150-mL beaker.[4]

-

Add 100 mL of dilute hydrochloric acid (1 to 9) and allow the sample to dissolve completely (typically 10 to 30 minutes).[4]

-

Filter the solution to remove any insoluble impurities.

-

Titrate the resulting solution with a standardized 0.1N potassium permanganate solution until a persistent pink color is observed.[4]

-

The concentration of this compound is calculated based on the volume of KMnO₄ solution consumed.

-

Application in Photocatalysis: Degradation of Organic Pollutants

This compound can be utilized as a photocatalyst for the degradation of organic dyes in wastewater.[5]

-

Materials:

-

This compound (photocatalyst)

-

Rhodamine B (RhB) solution (10 ppm)

-

UV light source or sunlight

-

-

Procedure:

-

Prepare a suspension of the this compound photocatalyst in the Rhodamine B solution. A typical catalyst loading is 0.6 g/L.[6]

-

Irradiate the suspension with a UV light source or expose it to sunlight while stirring.

-

Monitor the degradation of Rhodamine B over time by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer.

-

Under UV irradiation, approximately 97% degradation of a 10 ppm RhB solution can be achieved in 15 minutes.[6]

-

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[7]

-

Materials:

-

Cell line of interest (e.g., osteoblasts)

-

Cell culture medium

-

This compound solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8]

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Replace the culture medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[7]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Quantitative Data

The following tables summarize key quantitative data related to the properties and performance of this compound.

Table 3: Thermal Decomposition Data for this compound

| Analysis Method | Parameter | Value | Reference(s) |

| Thermogravimetric Analysis (TGA) | Onset of Rapid Decomposition | ~400 °C | [2] |

Table 4: Performance in Photocatalytic Degradation of Rhodamine B

| Parameter | Condition | Value | Reference(s) |

| Catalyst Loading | - | 0.6 g/L | [6] |

| Initial RhB Concentration | - | 10 ppm | [6] |

| Degradation Efficiency | UV irradiation | 97% in 15 min | [6] |

| Degradation Efficiency | Sunlight | 96% in 105 min | [6] |

Table 5: Composition of Pyrotechnic Formulations

| Component | Reducer | Oxidant/Reducer Ratio (wt. %) | Binder Content (wt. %) | Reference(s) |

| This compound (Oxidant) | Magnesium (Mg) | 50/50 to 90/10 | 5 or 10 | [10] |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

Applications in Research and Development

This compound is a versatile compound with applications spanning various scientific and industrial fields.

-

Pyrotechnics: It serves as an oxidizer and a red colorant in pyrotechnic compositions, such as fireworks and tracer ammunition.[10][11]

-

Biomedical Applications: Strontium-containing compounds, including this compound, are being explored for their roles in bone regeneration. This compound can release strontium ions, which have been shown to stimulate osteoblast proliferation and inhibit osteoclast formation, while simultaneously generating oxygen to alleviate hypoxic conditions in bone defects.[12][13][14][15]

-

Wastewater Treatment: As a photocatalyst, this compound shows promise in the degradation of organic and pharmaceutical pollutants in wastewater through the generation of reactive oxygen species.[5][16]

-

Oxidizing Agent: Beyond photocatalysis, this compound can act as an oxidizing agent in various chemical reactions.[17][18]

-

Cosmetics: It has been used as a bleaching agent in cosmetic formulations.[11]

References

- 1. prepchem.com [prepchem.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. US2357655A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound as a potential photocatalyst: rapid degradation of organic and pharmaceutical pollutants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. psecommunity.org [psecommunity.org]

- 11. This compound For Fireworks - Products - Henan Sinotech Import&Export Corporation [hasinotech.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound-Loaded Composite Scaffolds Capable of Generating Oxygen and Modulating Behaviors of Osteoblasts and Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-Loaded Composite Scaffolds Capable of Generating Oxygen and Modulating Behaviors of Osteoblasts and Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Chemical Reactivity of Strontium Peroxide with Acids

Executive Summary

Strontium peroxide (SrO₂) is a strong oxidizing inorganic compound that serves as a precursor in various chemical syntheses and specialized applications, including pyrotechnics and as an antiseptic. Its reactivity, particularly with acids, is of significant interest as it provides a controlled route to the formation of hydrogen peroxide and various strontium salts. This guide details the fundamental chemical reactivity of this compound with common mineral and organic acids, provides relevant quantitative data on reactants and products, outlines detailed experimental protocols for its synthesis and reaction, and specifies essential safety and handling procedures.

Physicochemical Properties of this compound

This compound is a white, odorless, and tasteless powder.[1] It exists in an anhydrous form (SrO₂) and as an octahydrate (SrO₂·8H₂O).[2] The anhydrous form is more commonly used for reactivity studies due to its stability and higher peroxide content by mass. Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | SrO₂ | [1] |

| Molar Mass | 119.619 g/mol | [3] |

| Appearance | White powder | [3] |

| Density | 4.56 g/cm³ (anhydrous) | [3] |

| Melting Point | 215 °C (decomposes) | [4] |

| Solubility in Water | Insoluble, slowly decomposes | [1][4] |

| Crystal Structure | Tetragonal (anhydrous) | [3] |

Core Reactivity with Acids

The fundamental reaction between this compound and an acid (represented as HA) follows a double displacement pathway. The peroxide anion (O₂²⁻) reacts with protons (H⁺) from the acid to form hydrogen peroxide (H₂O₂), while the strontium cation (Sr²⁺) combines with the acid's conjugate base (A⁻) to form the corresponding strontium salt.

The generalized reaction is:

SrO₂(s) + 2HA(aq) → SrA₂(aq/s) + H₂O₂(aq)

This reaction is a primary method for producing hydrogen peroxide in a laboratory setting.[4] The physical state of the resulting strontium salt (aqueous or solid precipitate) is dependent on its solubility in the reaction medium.

Caption: General reaction pathway of this compound with an acid.

Reactivity with Hydrochloric Acid (HCl)

With hydrochloric acid, this compound reacts to produce strontium chloride (SrCl₂) and hydrogen peroxide. Strontium chloride is highly soluble in water, resulting in a clear aqueous solution, assuming stoichiometric quantities of reactants are used.[5]

SrO₂(s) + 2HCl(aq) → SrCl₂(aq) + H₂O₂(aq)

Reactivity with Sulfuric Acid (H₂SO₄)

The reaction with sulfuric acid yields hydrogen peroxide and strontium sulfate (SrSO₄). A key feature of this reaction is the low solubility of strontium sulfate in water, which causes it to precipitate out of the solution as a white solid.[6][7][8] This precipitation drives the reaction to completion and offers a convenient method for separating the hydrogen peroxide solution from the strontium salt by simple filtration.[9]

SrO₂(s) + H₂SO₄(aq) → SrSO₄(s)↓ + H₂O₂(aq)

Reactivity with Nitric Acid (HNO₃)

Nitric acid reacts with this compound to form strontium nitrate (Sr(NO₃)₂) and hydrogen peroxide. Strontium nitrate is very soluble in water, leading to an aqueous solution of the products.[3][4][10][11]

SrO₂(s) + 2HNO₃(aq) → Sr(NO₃)₂(aq) + H₂O₂(aq)

Reactivity with Acetic Acid (CH₃COOH)

As a weaker acid, the reaction of this compound with acetic acid proceeds less vigorously than with strong mineral acids. The products are the water-soluble strontium acetate (Sr(CH₃COO)₂) and hydrogen peroxide.[12][13]

SrO₂(s) + 2CH₃COOH(aq) → Sr(CH₃COO)₂(aq) + H₂O₂(aq)

Quantitative Data on Reaction Products

The solubility of the resulting strontium salt is a critical parameter for experimental design, influencing product isolation and purification strategies.

| Acid Reactant | Strontium Salt Product | Formula | Molar Mass ( g/mol ) | Solubility in Water (20°C) | Reference(s) |

| Hydrochloric Acid | Strontium Chloride | SrCl₂ | 158.53 | 538 g/L | [14] |

| Sulfuric Acid | Strontium Sulfate | SrSO₄ | 183.69 | 0.135 g/L (at 25°C) | [7][8] |

| Nitric Acid | Strontium Nitrate | Sr(NO₃)₂ | 211.63 | 660 g/L | [4][10] |

| Acetic Acid | Strontium Acetate | Sr(CH₃COO)₂ | 205.71 | Moderately to highly soluble | [12][13][15] |

Experimental Protocols

Synthesis of Anhydrous this compound (SrO₂)

A reliable method for preparing this compound involves the precipitation of its octahydrate followed by thermal dehydration.[2]

Objective: To synthesize pure, anhydrous SrO₂ for use in reactivity studies.

Materials:

-

Strontium nitrate (Sr(NO₃)₂)

-

Deionized water

-

Aqueous ammonia (NH₄OH)

-

30% Hydrogen peroxide (H₂O₂)

-

Beakers, magnetic stirrer, filter apparatus, drying oven

Procedure:

-

Preparation of Ammoniacal Strontium Solution: Dissolve 0.4 mol of strontium nitrate in 1.5 liters of deionized water in a large beaker with stirring. To this, add an excess of aqueous ammonia (e.g., 2 mol).[2]

-

Precipitation of SrO₂·8H₂O: Cool the solution to approximately 0°C using an ice bath. While maintaining the low temperature and stirring, slowly add a stoichiometric amount of H₂O₂ solution dropwise. A pearly white, crystalline precipitate of SrO₂·8H₂O will form.[2]

-

Isolation: Isolate the precipitate by filtration. Wash the collected solid with cold deionized water to remove residual soluble salts.[2]

-

Dehydration to Anhydrous SrO₂: To obtain the anhydrous form, dry the freshly prepared octahydrate in an oven at 115°C for 24 hours. It is preferable to conduct this drying step in a CO₂-free atmosphere to prevent the formation of strontium carbonate.[2]

Caption: Experimental workflow for the synthesis of anhydrous SrO₂.

Representative Protocol for the Reaction of SrO₂ with an Acid

Objective: To safely react this compound with an acid to generate hydrogen peroxide and the corresponding strontium salt.

Materials:

-

Anhydrous this compound (SrO₂)

-

Selected acid (e.g., 1M HCl, 0.5M H₂SO₄)

-

Deionized water

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath

-

Filtration apparatus (if using H₂SO₄)

Procedure:

-

Setup: Place a calculated amount of SrO₂ into a reaction flask equipped with a magnetic stir bar. Add a small amount of deionized water to create a slurry.

-

Cooling: Place the reaction flask in an ice bath and allow the slurry to cool to 0-5°C. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the hydrogen peroxide product.

-

Acid Addition: Transfer the stoichiometric amount of the chosen acid into a dropping funnel. Add the acid to the stirred SrO₂ slurry drop by drop, monitoring the temperature to ensure it remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Product Workup:

-

For soluble salts (SrCl₂, Sr(NO₃)₂, etc.): The resulting mixture is an aqueous solution of the salt and H₂O₂. It can be used directly or subjected to further purification methods.

-

For insoluble salts (SrSO₄): Remove the reaction flask from the ice bath and allow it to warm to room temperature. Separate the white SrSO₄ precipitate from the H₂O₂ solution via vacuum filtration.

-

Caption: Logical workflow for reacting SrO₂ with an acid.

Safety, Handling, and Disposal

This compound and its reaction products require careful handling.

-

This compound: As a strong oxidizer, SrO₂ may intensify fires and can ignite combustible materials.[16] It is also a skin and eye irritant.[12] Avoid creating dust. Store in a cool, dry, well-ventilated place away from combustible materials and heat sources.[7]

-

Acids: All acids used are corrosive. Handle with appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves.[13]

-

Hydrogen Peroxide: Concentrated H₂O₂ is a strong oxidizer and can cause severe skin and eye burns. Its decomposition can be catalyzed by various materials, leading to pressure buildup in sealed containers.

-

PPE: At a minimum, a lab coat, chemical splash goggles, and appropriate gloves must be worn when performing these experiments.[12] All manipulations should be conducted inside a certified chemical fume hood.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Reaction mixtures should be neutralized before disposal.

This document is intended for informational purposes for qualified scientific personnel and does not constitute a warranty of any kind. Users are responsible for conducting their own risk assessments and ensuring safe laboratory practices.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. webqc.org [webqc.org]

- 5. Strontium chloride - Wikipedia [en.wikipedia.org]

- 6. Strontium sulfate - Wikipedia [en.wikipedia.org]

- 7. irancelestite.com [irancelestite.com]

- 8. Strontium sulfate | SrSO4 | CID 3084026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Hydrogen peroxide from this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Strontium nitrate - Wikipedia [en.wikipedia.org]

- 11. Strontium nitrate | N2O6Sr | CID 24848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Strontium acetate - Wikipedia [en.wikipedia.org]

- 13. americanelements.com [americanelements.com]

- 14. Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compoundsa - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. STRONTIUM ACETATE CAS#: 543-94-2 [m.chemicalbook.com]

- 16. solubilityofthings.com [solubilityofthings.com]

Physical and chemical properties of strontium peroxide octahydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Peroxide Octahydrate

Introduction

This compound (SrO₂) is an inorganic compound that exists in both anhydrous and octahydrate (SrO₂·8H₂O) forms.[1][2][3][4] Both are white, odorless solids.[1][5] This document provides a comprehensive overview of the physical and chemical properties of this compound octahydrate, with a focus on its synthesis, structure, and reactivity. This guide is intended for researchers, scientists, and professionals in drug development and other fields where alkaline earth peroxides are of interest.

Physical Properties

This compound octahydrate presents as a pearly white, crystalline solid.[6] It is tasteless and odorless.[7] Unlike its anhydrous form, which is a powder, the octahydrate consists of eight water molecules integrated into its crystal lattice. This hydration significantly influences its physical properties, particularly its density. The key physical properties of both the octahydrate and anhydrous forms are summarized in Table 1 for comparison.

Table 1: Physical Properties of this compound

| Property | This compound Octahydrate (SrO₂·8H₂O) | Anhydrous this compound (SrO₂) |

| Molar Mass | 263.74 g/mol (calculated) | 119.619 g/mol [1][2][5] |

| Appearance | White, crystalline solid[5][6] | White, odorless powder[1][2][5][7] |

| Density | 1.91 g/cm³[1][3][5] | 4.56 g/cm³[1][2][3][5][8] |

| Melting Point | Decomposes upon heating[6] | 215 °C (decomposes)[1][2][3][5][7] |

| Solubility | Insoluble in water (decomposes slowly)[2][7][8][9] | Insoluble in water[2][7][8][9] |

| Very soluble in alcohol and ammonium chloride[1][3][7] | Very soluble in alcohol and ammonium chloride[1][3][7] | |

| Insoluble in acetone[1][3][7] | Insoluble in acetone[1][3][7] | |

| Crystal Structure | Tetragonal[6][10] | Tetragonal, isostructural with calcium carbide[1][5] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent.[5] The octahydrate is the initial product of precipitation synthesis and can be converted to the anhydrous form through dehydration.[6][11]

Decomposition

The thermal stability of this compound octahydrate is limited. Upon heating, it loses its water of hydration.[6] The resulting anhydrous this compound is also thermally labile and decomposes at approximately 215 °C to form strontium oxide (SrO) and oxygen gas (O₂).[1][5][7] Thermogravimetric analysis (TGA) has shown that anhydrous SrO₂ begins to decompose rapidly at around 400 °C.[6]

Reactivity with Water and Acids

This compound is insoluble in water but is slowly decomposed by it.[2][7][8][9] In the presence of dilute acids, it reacts to form hydrogen peroxide and the corresponding strontium salt.[5][7]

Oxidizing Nature

As a peroxide, SrO₂ is a potent oxidizing agent and can accelerate the burning of combustible materials.[2][7][9] It may ignite combustible materials such as wood, paper, and oil, and mixtures with finely divided combustible materials can be explosive.[7][9] It may also explode from friction, heat, or contamination.[7][9] Due to this reactivity, it should be kept away from combustible materials.[8][12]

Signaling Pathways and Mechanisms

Currently, there is limited information available in the provided search results regarding specific signaling pathways involving this compound octahydrate in a biological context. Its primary applications are in pyrotechnics, as a bleaching agent, and as an antiseptic, leveraging its oxidizing properties.[1][2][5]

The diagram below illustrates the key relationships between this compound octahydrate and its related chemical species.

Caption: Key chemical transformations of this compound octahydrate.

Experimental Protocols

Synthesis of this compound Octahydrate

The most common method for synthesizing this compound octahydrate is through precipitation from an aqueous solution.[6][11]

Methodology:

-

A solution of a strontium salt, such as strontium nitrate (Sr(NO₃)₂), is prepared in deionized water.[6]

-

The solution is made alkaline by adding an excess of aqueous ammonia (NH₄OH).[6]

-

The solution is cooled to approximately 0 °C.[6]

-

Hydrogen peroxide (H₂O₂) is added dropwise to the cold, stirred ammoniacal solution.[6]

-

Pearly white, crystalline this compound octahydrate (SrO₂·8H₂O) precipitates out of the solution.[6]

-

The precipitate is recovered by filtration and washed to remove byproducts.[6]

The following diagram outlines the workflow for this synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Dehydration to Anhydrous this compound

To obtain the anhydrous form, the freshly prepared octahydrate must be dehydrated.

Methodology:

-

The octahydrate is dried for 24 hours at 115 °C.[6]

-

To ensure the purity of the final product, this process should ideally be carried out in a CO₂-free atmosphere to prevent the formation of strontium carbonate.[6]

Characterization Methods

The following techniques are cited for the characterization of this compound and its hydrate:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present and to determine lattice parameters.[6][11]

-

Thermogravimetric Analysis (TGA): Employed to determine the decomposition temperatures of the compound.[6]

-

Scanning Electron Microscopy (SEM) and Optical Photomicrographs: Utilized to investigate the particle morphology.[6]

Safety and Handling

This compound is an oxidizer and poses a fire and explosion hazard, especially when in contact with combustible materials.[9] It is also classified as a skin and eye irritant.[13][14] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[13][14] It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and combustible materials.[13]

Conclusion

This compound octahydrate is a crystalline solid that serves as the primary precursor in the synthesis of anhydrous this compound. Its properties are dictated by the presence of eight water molecules in its crystal structure. A thorough understanding of its physical and chemical characteristics, particularly its thermal instability and oxidizing nature, is crucial for its safe handling and effective application in various industrial and research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. buy this compound Powder manufacturers - FUNCMATER [funcmater.com]

- 5. webqc.org [webqc.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. This compound | SrO2 | CID 14807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chembk.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. This compound (Sr(O2)) [chembk.com]

- 13. eastharbourgroup.com [eastharbourgroup.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Appearance and Odor Characteristics of Strontium Peroxide

This technical guide provides a comprehensive overview of the appearance and odor characteristics of strontium peroxide (SrO₂). It is intended for researchers, scientists, and drug development professionals who require detailed information on the physical properties of this inorganic compound.

Appearance

This compound is typically a white or off-white to tan powder.[1][2][3][4] It can also exist as a crystalline solid.[5] The anhydrous form of this compound is a white, microcrystalline powder, while its octahydrate form (SrO₂·8H₂O) also appears as a white crystalline material.[6][7] Some sources may describe the color as pale brown.[8]

Odor

This compound is consistently reported to be an odorless substance.[2][6][7][9] Inorganic peroxides, as a class of compounds, do not generally have a characteristic odor, unlike some organic peroxides which can have a sharp or unpleasant smell.[10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | SrO₂ |

| Molar Mass | 119.619 g/mol [6][7] |

| Appearance | White to off-white/tan powder, crystalline solid[1][2][3][4][5] |

| Odor | Odorless[2][6][7][9] |

| Density (anhydrous) | 4.56 g/cm³[6][7] |

| Density (octahydrate) | 1.91 g/cm³[6][7] |

| Melting Point | Decomposes at 215 °C (419 °F; 488 K)[6][7] |

| Solubility in water | Insoluble to slightly soluble; slowly decomposes[1][4][8] |

| Crystal Structure | Tetragonal[6][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the appearance and odor of a chemical substance like this compound are crucial for ensuring accurate and reproducible results. The following outlines a general methodology.

4.1. Determination of Appearance

This protocol describes the visual assessment of the physical state and color of a substance.

-

Objective: To qualitatively describe the physical form and color of a this compound sample.

-

Materials:

-

This compound sample

-

White, non-reactive observation surface (e.g., ceramic tile or watch glass)

-

Spatula

-

Controlled lighting environment (e.g., light booth with standardized daylight illumination)

-

Color reference chart (e.g., Munsell color system)

-

-

Procedure:

-

Under a fume hood, carefully place a small, representative sample of this compound onto the white observation surface using a clean spatula.

-

Observe the sample under controlled, diffuse lighting to determine its physical state (e.g., crystalline, powder, granular).

-

Record the color of the sample by comparing it against a standardized color chart. Note any variations in color or the presence of multiple colors.

-

Document observations, including the lighting conditions and any other relevant parameters.

-

4.2. Determination of Odor

This protocol outlines a safe and systematic method for evaluating the odor of a chemical substance.

-

Objective: To determine if a this compound sample has a discernible odor and to describe it.

-

Materials:

-

This compound sample in a suitable container (e.g., beaker or flask)

-

Odor-free environment

-

-

Procedure:

-

Ensure the testing area is free from any background odors that could interfere with the assessment.

-

Hold the container with the this compound sample several inches away from the nose.

-

Gently wave or fan the vapors from the container opening towards the nose. This technique, known as wafting, prevents direct inhalation of potentially harmful concentrated vapors.

-

Carefully sniff the vapors and note any detectable odor. If an odor is present, describe its character (e.g., sweet, pungent, fruity) and intensity (e.g., faint, moderate, strong).

-

Given that this compound is an irritant, caution should be exercised to avoid direct and prolonged inhalation.[2][9][12]

-

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance, including the determination of its appearance and odor.

References

- 1. This compound | SrO2 | CID 14807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. WebElements Periodic Table » Strontium » this compound [winter.group.shef.ac.uk]

- 6. webqc.org [webqc.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. PEROXIDES, INORGANIC, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. eastharbourgroup.com [eastharbourgroup.com]

Methodological & Application

Application Notes and Protocols: Strontium Peroxide as an Oxidizing Agent in Pyrotechnics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of strontium peroxide (SrO₂) as an oxidizing agent in pyrotechnic compositions. The information compiled is intended to guide researchers in the formulation, synthesis, and evaluation of pyrotechnic mixtures utilizing this compound. This compound is a noteworthy oxidizing agent in pyrotechnics, primarily for its ability to produce vibrant red colors.[1][2] It serves a dual role as both an oxidizer and a colorant, particularly in military applications such as tracer ammunition and illuminating compositions.[1]

Chemical and Physical Properties

This compound is a white, odorless powder.[2] Key physical and chemical properties are summarized in Table 1. It is a strong oxidizer and can increase the intensity of fires.[3]

| Property | Value | Reference |

| Chemical Formula | SrO₂ | [2] |

| Molar Mass | 119.62 g/mol | [2] |

| Appearance | White powder | [2] |

| Density | 4.56 g/cm³ | [2] |

| Decomposition Temperature | 215 °C | [2] |

Performance in Pyrotechnic Compositions

This compound is a key ingredient in various pyrotechnic formulations, especially those requiring a distinct red color. Its performance is often compared with strontium nitrate, another common oxidizer for red pyrotechnics.

Burn Rate Data

The burn rate of a pyrotechnic composition is a critical performance parameter. Limited direct comparative studies between this compound and strontium nitrate in identical formulations are available in the public domain. However, data from different compositions provide insights into their relative performance.

| Composition | Oxidizer | Fuel/Binder | Burn Rate (cm/s) | Reference |

| Ternary System | This compound | Magnesium / 2,4-dinitroanisole (DNAN) | Up to ~3.5 | [4] |

| Red Flame Composition | Strontium Nitrate | Magnesium / Polyvinyl Chloride / Novolac Resin | 0.202 | [5] |

Note: The compositions listed above have different fuels and binders, which significantly influence the burn rate. Therefore, a direct comparison of the oxidizers based solely on this data is not straightforward.

Pyrotechnic Formulations

This compound is utilized in various military and specialized pyrotechnic compositions.

| Composition Type | Ingredients | Proportions (by weight) | Reference |

| Red Tracer Composition #12 (US M62) | Strontium Nitrate, this compound, Magnesium Powder, Calcium Resinate, PVC | 0.419 : 0.198 : 0.231 : 0.023 : 0.129 | [6] |

| Delay Non-Tracing Igniter | Calcium Resinate, this compound, Magnesium | 5% : 90% : 5% | [7] |

| Igniter Composition | This compound, Polyurethane Resin | 88 : 12 | [3] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize anhydrous this compound from strontium nitrate. This protocol is adapted from established laboratory methods.[6][8][9][10]

Materials:

-

Strontium nitrate (Sr(NO₃)₂)

-

3% Hydrogen peroxide (H₂O₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Oven or furnace capable of reaching 800 °C

-

Tube furnace with a controlled atmosphere (dry, CO₂-free oxygen)

Procedure:

-

Dissolve 5 grams of anhydrous strontium nitrate in 50 mL of 3% hydrogen peroxide.

-

In a separate beaker, prepare a solution of 7 mL of concentrated aqueous ammonia in 100 mL of water.

-

While stirring, slowly add the strontium nitrate solution to the ammonia solution. A precipitate of this compound octahydrate (SrO₂·8H₂O) will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

To obtain the anhydrous form, heat the this compound octahydrate at 800 °C for approximately 4 hours in a tube furnace under a stream of dry, carbon dioxide-free oxygen.[6]

-

Allow the anhydrous this compound to cool to room temperature in a desiccator before storage.

Measurement of Pyrotechnic Burn Rate

Objective: To determine the linear burn rate of a pyrotechnic composition. This protocol is based on the strand testing method.[11]

Materials and Equipment:

-

Pyrotechnic composition to be tested

-

Press for consolidating the composition into a strand

-

A tube or "gutter" to hold the strand[4]

-

Ignition source (e.g., heated wire)

-

High-speed camera or optical sensors placed at a known distance apart

-

Timing device

Procedure:

-

Press the pyrotechnic composition into a uniform strand of known length and diameter. The compaction pressure should be recorded as it affects the burn rate.

-

Place the strand in a suitable holder, such as a V-shaped channel or a tube, to ensure linear burning.

-

Position optical sensors or a high-speed camera to record the progression of the flame front along the strand. The distance between the sensors must be accurately measured.

-

Ignite one end of the strand using a reliable ignition source.

-

Record the time it takes for the flame front to travel between the two measurement points.

-

Calculate the linear burn rate using the formula: Burn Rate = Distance / Time.

-

Repeat the measurement multiple times to ensure accuracy and calculate the average burn rate.

Determination of Flame Color Purity

Objective: To quantitatively measure the color purity of a pyrotechnic flame using a spectrometer. This protocol is based on established methods for pyrotechnic color analysis.[12][13][14]

Materials and Equipment:

-

Pyrotechnic composition to be tested

-

Spectrometer with a fiber optic input

-

Collimating lens

-

Computer with spectral analysis software

-

Apparatus to safely burn the pyrotechnic sample

Procedure:

-

Set up the spectrometer and collimating lens to capture the light emitted from the burning pyrotechnic sample.

-

Ignite the pyrotechnic composition in a safe and controlled environment.

-

Record the emission spectrum of the flame over the visible wavelength range (typically 380-780 nm).

-

Using the spectral data, calculate the CIE chromaticity coordinates (x, y) of the flame. The software accompanying the spectrometer can often perform this calculation.

-

Plot the chromaticity coordinates on a CIE 1931 chromaticity diagram to visualize the color purity. The closer the point is to the spectral locus (the outer curved edge of the diagram), the more saturated and pure the color.

-

The color purity can be calculated as the ratio of the distance from the white point to the sample point, to the distance from the white point to the dominant wavelength on the spectral locus.

Logical Workflow for Oxidizer Evaluation

The following diagram illustrates a logical workflow for the evaluation of a novel oxidizing agent, such as this compound, in a pyrotechnic research and development setting.

References

- 1. quora.com [quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. Burning Velocities of Pyrotechnic Compositions: Effects of Composition and Granulometry | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. intpyrosoc.org [intpyrosoc.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. US2357655A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 11. jpyro.co.uk [jpyro.co.uk]

- 12. jpyro.co.uk [jpyro.co.uk]

- 13. scribd.com [scribd.com]

- 14. jpyro.co.uk [jpyro.co.uk]